molecular formula C18H21NO3 B268570 N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

Cat. No. B268570
M. Wt: 299.4 g/mol
InChI Key: QHJVMJYEASHTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. This compound has gained popularity among researchers due to its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to have cardioprotective effects by increasing the expression of genes involved in fatty acid metabolism and reducing inflammation. In biochemistry, it has been used as a tool to study PPAR signaling pathways and their role in regulating lipid metabolism. In physiology, it has been shown to improve endurance performance by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Mechanism of Action

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide activates PPAR delta, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. When activated, PPAR delta increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative metabolism, leading to increased energy production and improved endurance performance. It also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative metabolism. It also reduces the expression of pro-inflammatory cytokines and chemokines. In vivo studies have shown that it improves endurance performance in rodents and increases the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis in the heart and skeletal muscle.

Advantages and Limitations for Lab Experiments

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide has several advantages for lab experiments. It is a potent and selective PPAR delta agonist, making it a useful tool for studying PPAR signaling pathways and their role in regulating lipid metabolism and energy homeostasis. It is also relatively easy to synthesize and has good solubility in organic solvents. However, it has some limitations, including its potential toxicity and the lack of long-term safety data. It is also not approved for human use and should only be used in laboratory settings.

Future Directions

There are several future directions for research on N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. It has also been suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications in various disease states.
Conclusion
N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide is a synthetic compound that has gained popularity among researchers due to its potential applications in various scientific fields. It activates PPAR delta, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. It has several biochemical and physiological effects, including improved endurance performance and anti-inflammatory effects. It has several advantages for lab experiments, including its potency and selectivity, but also has limitations, including potential toxicity. Future research directions include exploring its potential therapeutic applications in various disease states.

Synthesis Methods

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide can be synthesized through a multistep process involving various chemical reactions. The synthesis typically starts with the reaction of 2-bromoethyl ethyl ether with 2-aminophenol to form 2-(2-ethoxyethoxy)aniline. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final product, N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide.

properties

Product Name

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

InChI

InChI=1S/C18H21NO3/c1-3-21-11-12-22-17-10-5-4-9-16(17)19-18(20)15-8-6-7-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,19,20)

InChI Key

QHJVMJYEASHTIQ-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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